molecular formula C11H9FN2 B595837 3-(3-Fluorophenyl)pyridin-4-amine CAS No. 1214365-47-5

3-(3-Fluorophenyl)pyridin-4-amine

Cat. No.: B595837
CAS No.: 1214365-47-5
M. Wt: 188.205
InChI Key: LTMUTXUMPPODFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)pyridin-4-amine is a fluorinated aromatic amine featuring a pyridine core substituted with a 3-fluorophenyl group at the 3-position and an amino group at the 4-position. The fluorine atom at the meta position on the phenyl ring enhances electronic effects (e.g., electron-withdrawing character) and may improve metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

3-(3-fluorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-7-14-5-4-11(10)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMUTXUMPPODFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673332
Record name 3-(3-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-47-5
Record name 3-(3-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyridin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, alkoxides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Corresponding substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target . The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Fluorophenyl)pyridin-4-amine with analogs differing in substitution patterns, heterocyclic cores, and functional groups.

Positional Isomers and Halogen-Substituted Analogs

  • 3-(2-Chlorophenyl)pyridin-4-amine (): Structural Difference: Chlorine substituent at the ortho position on the phenyl ring. The electron-withdrawing effect of chlorine is stronger than fluorine, which may alter electronic interactions with target proteins. Application: Used as a precursor in synthesizing γ-carbolines .
  • 3-(2,4-Dichlorophenyl)pyridin-4-amine (): Structural Difference: Two chlorine substituents at ortho and para positions. Impact: Increased steric bulk and electron-withdrawing effects may reduce solubility and membrane permeability. No direct bioactivity data provided, but dichloro analogs often exhibit enhanced potency in antimicrobial contexts.

Fluorophenyl vs. Trifluoromethylphenyl Derivatives

  • 3-(Trifluoromethyl)pyridin-4-amine (): Structural Difference: Trifluoromethyl (-CF₃) group replaces the 3-fluorophenyl moiety. Commercial availability (95% purity) and high cost ($505–$535/g) suggest its use in high-value applications . Application: Likely explored in kinase inhibitors or CNS drugs due to enhanced blood-brain barrier penetration.
  • 4-(Trifluoromethyl)pyridin-3-amine (): Structural Difference: Amino group at the 3-position and -CF₃ at the 4-position of the pyridine ring. Impact: Altered electronic distribution may shift binding interactions in target proteins. SMILES notation confirms distinct regiochemistry: NC1=C(C=CN=C1)C(F)(F)F .

Heterocyclic Core Modifications

  • 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine (): Structural Difference: Pyrido[3,2-d]pyrimidine core replaces pyridine, with a 4-fluorophenylamino group. Impact: The expanded heterocyclic system increases molecular weight and may enhance DNA intercalation or kinase inhibition. Synthesized in 96.79% yield via a one-pot reaction .
  • YPC-21817 () :

    • Structural Difference: Imidazo[1,2-b]pyridazine core with a 3-fluorophenyl group and piperazine side chain.
    • Impact: The imidazo-pyridazine scaffold is associated with pan-Pim kinase inhibition. The 3-fluorophenyl group likely contributes to selectivity, as seen in related kinase inhibitors .

Key Data Table

Compound Name Core Structure Substituents Bioactivity (EC₅₀/IC₅₀) Key Reference
This compound Pyridine 3-Fluorophenyl, 4-amino N/A
3-(2-Chlorophenyl)pyridin-4-amine Pyridine 2-Chlorophenyl, 4-amino N/A
YPC-21817 Imidazo[1,2-b]pyridazine 3-Fluorophenyl, piperazine Pan-Pim kinase inhibitor
DDU86439 Indazole 3-Fluorophenyl, acetamide TRYS inhibitor (6.9 µM)
3-(Trifluoromethyl)pyridin-4-amine Pyridine 3-Trifluoromethyl, 4-amino N/A

Biological Activity

3-(3-Fluorophenyl)pyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial effects, structure-activity relationships, and case studies from recent research.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom significantly influences the compound's electronic properties, potentially enhancing its biological activity through increased lipophilicity and improved binding affinity to biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.5
Pseudomonas aeruginosa125
Candida albicans15.62

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values indicate that it is more effective against certain strains, such as Staphylococcus aureus, compared to others like Pseudomonas aeruginosa, which shows higher resistance.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Studies suggest that modifications to the pyridine ring or the introduction of different substituents on the phenyl group can lead to variations in potency.

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with bacterial enzymes.
  • Hydrophobic Interactions : The fluorophenyl moiety increases hydrophobic interactions with microbial membranes, facilitating better penetration and efficacy.

Case Studies

A notable study investigated the compound's effects on biofilm formation by Staphylococcus aureus. The results indicated that this compound significantly inhibited biofilm development at sub-MIC concentrations, showcasing its potential as an anti-biofilm agent .

Additionally, another study focused on its use in combination therapies, revealing that when paired with traditional antibiotics, it exhibited synergistic effects against resistant strains of bacteria, thus providing a promising avenue for overcoming antibiotic resistance .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound is believed to interfere with key metabolic pathways in bacteria by inhibiting specific enzymes.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.